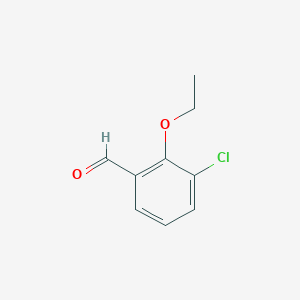

3-Chloro-2-ethoxybenzaldehyde

Descripción general

Descripción

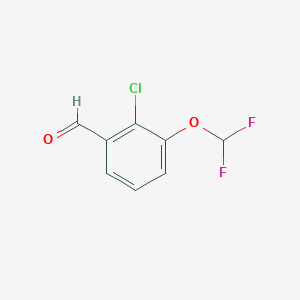

3-Chloro-2-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Chloro-2-ethoxybenzaldehyde is 1S/C9H9ClO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-Chloro-2-ethoxybenzaldehyde is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación

Raman Spectroscopic Studies

Raman spectroscopic studies have been utilized to analyze the molecular interactions in binary mixtures involving compounds similar to 3-chloro-2-ethoxybenzaldehyde. These studies focus on the vibrational relaxation of the CO stretching band, indicating the potential of 3-chloro-2-ethoxybenzaldehyde in understanding molecular interactions in various solvents. This research highlights the self-associated nature and the formation of hydrogen-bonded complexes in related solute molecules, which can be crucial for applications in chemical analysis and material science (Ramakrishnan et al., 2009).

Vibrational Dynamics

The vibrational dynamics of compounds structurally related to 3-chloro-2-ethoxybenzaldehyde have been assessed through INS spectroscopy combined with periodic DFT calculations. This research provides insights into the dynamics of these molecules in the solid state, emphasizing the potential of 3-chloro-2-ethoxybenzaldehyde in materials science, especially in understanding the vibrational properties of organic compounds (Ribeiro-Claro et al., 2021).

Catalytic Applications

Significant rate enhancements and improved yields of 1,3-dipolar cycloaddition reactions have been observed when using compounds related to 3-chloro-2-ethoxybenzaldehyde as dipolarophiles in air and moisture stable ionic liquids. This research demonstrates the potential catalytic applications of 3-chloro-2-ethoxybenzaldehyde in organic synthesis, offering a promising avenue for the development of new catalytic processes (Dubreuil & Bazureau, 2000).

Photoreactivity Studies

The photoreactivity of halogen- and methoxy-substituted benzaldehydes, akin to 3-chloro-2-ethoxybenzaldehyde, has been explored in cryogenic inert matrices. These studies shed light on the UV-induced conformational isomerization and photochemistry of these compounds, offering valuable information for applications in photochemistry and the development of photoreactive materials (Ildiz et al., 2019).

Antioxidant Activity

Research into the synthesis and evaluation of compounds structurally related to 3-chloro-2-ethoxybenzaldehyde for their antioxidant activity has been conducted. This includes the investigation of halogenated vanillin derivatives, highlighting the potential of 3-chloro-2-ethoxybenzaldehyde in the development of new antioxidant agents (Rijal et al., 2022).

Safety and Hazards

The safety information for 3-Chloro-2-ethoxybenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . The recommended precautionary statements include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-chloro-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKCZHSKXMXWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

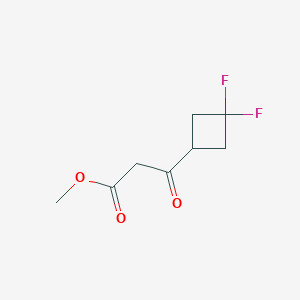

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

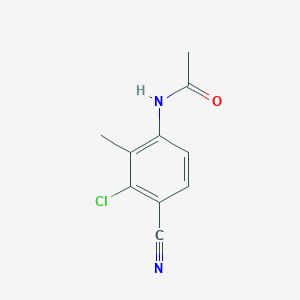

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)

![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)